molecular formula C10H7F2N3 B7941085 6-(2,5-Difluorophenyl)pyrazin-2-amine

6-(2,5-Difluorophenyl)pyrazin-2-amine

Cat. No.: B7941085
M. Wt: 207.18 g/mol
InChI Key: OTDYCYZPRHCNQA-UHFFFAOYSA-N
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Description

6-(2,5-Difluorophenyl)pyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 6-(2,5-Difluorophenyl)pyrazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluoroaniline and pyrazine-2-carboxylic acid.

    Coupling Reaction: The 2,5-difluoroaniline undergoes a coupling reaction with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Cyclization: The intermediate product is then cyclized under acidic conditions to form the desired this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-(2,5-Difluorophenyl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.

Scientific Research Applications

6-(2,5-Difluorophenyl)pyrazin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Chemical Biology: The compound serves as a probe in chemical biology to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 6-(2,5-Difluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

6-(2,5-Difluorophenyl)pyrazin-2-amine can be compared with other pyrazine derivatives, such as:

    6-(3,5-Difluorophenyl)pyrazin-2-amine: Similar in structure but with different fluorine atom positions, leading to variations in biological activity and chemical reactivity.

    6-(2,3-Difluorophenyl)pyrazin-2-amine: Another isomer with distinct properties due to the different arrangement of fluorine atoms.

    6-(2,4-Difluorophenyl)pyrazin-2-amine: Exhibits unique characteristics compared to the 2,5-difluoro derivative, affecting its applications and interactions.

The uniqueness of this compound lies in its specific fluorine substitution pattern, which influences its electronic properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(2,5-difluorophenyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3/c11-6-1-2-8(12)7(3-6)9-4-14-5-10(13)15-9/h1-5H,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDYCYZPRHCNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=CC(=N2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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